molecular formula C23H17NO3S B11600861 1-Oxo-1-phenylpropan-2-yl 2-(thiophen-2-yl)quinoline-4-carboxylate

1-Oxo-1-phenylpropan-2-yl 2-(thiophen-2-yl)quinoline-4-carboxylate

Cat. No.: B11600861
M. Wt: 387.5 g/mol
InChI Key: INZOGXVSUSVDBZ-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylpropan-2-yl 2-(thiophen-2-yl)quinoline-4-carboxylate is a complex organic compound featuring a quinoline core substituted with a thiophene ring and a phenylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-phenylpropan-2-yl 2-(thiophen-2-yl)quinoline-4-carboxylate typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Thiophene Substitution: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Phenylpropanoyl Group Addition: The phenylpropanoyl group can be added via a Claisen condensation reaction, where an ester is reacted with a ketone in the presence of a strong base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-phenylpropan-2-yl 2-(thiophen-2-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or thiophene rings, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline or thiophene derivatives.

Scientific Research Applications

1-Oxo-1-phenylpropan-2-yl 2-(thiophen-2-yl)quinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer activities.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 1-Oxo-1-phenylpropan-2-yl 2-(thiophen-2-yl)quinoline-4-carboxylate exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

    Material Science: In electronic applications, the compound’s unique structure allows it to participate in charge transfer processes, making it useful in organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2-phenylquinoline and 4-hydroxyquinoline share the quinoline core but differ in their substituents.

    Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene feature the thiophene ring but lack the quinoline moiety.

    Phenylpropanoyl Derivatives: Compounds like 1-phenyl-2-propanone and 1-phenyl-2-propanol have the phenylpropanoyl group but do not contain the quinoline or thiophene rings.

Uniqueness

1-Oxo-1-phenylpropan-2-yl 2-(thiophen-2-yl)quinoline-4-carboxylate is unique due to its combination of a quinoline core, thiophene ring, and phenylpropanoyl group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H17NO3S

Molecular Weight

387.5 g/mol

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 2-thiophen-2-ylquinoline-4-carboxylate

InChI

InChI=1S/C23H17NO3S/c1-15(22(25)16-8-3-2-4-9-16)27-23(26)18-14-20(21-12-7-13-28-21)24-19-11-6-5-10-17(18)19/h2-15H,1H3

InChI Key

INZOGXVSUSVDBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

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